Sodium 3-(methylsulfonyl)benzenesulfinate
Description
Properties
Molecular Formula |
C7H7NaO4S2 |
|---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
sodium;3-methylsulfonylbenzenesulfinate |
InChI |
InChI=1S/C7H8O4S2.Na/c1-13(10,11)7-4-2-3-6(5-7)12(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
DKFNMURPZKZELM-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium 3 Methylsulfonyl Benzenesulfinate and Congeneric Aryl Sulfinates
Preparation via Reduction of Sulfonyl Chlorides and Related Derivatives
The conversion of aryl sulfonyl chlorides to aryl sulfinates is the most prevalent and direct strategy for synthesis. This transformation involves the reduction of the sulfonyl chloride moiety (-SO₂Cl) to a sulfinate salt (-SO₂Na). A variety of reducing agents and reaction systems have been developed to achieve this conversion efficiently.
Reductive Dechlorination Approaches for Sulfinate Salt Formation
Reductive dechlorination directly transforms the sulfonyl chloride group into a sulfinate salt by cleaving the sulfur-chlorine bond and reducing the sulfur center.
One of the classical methods for preparing sulfinates involves the reduction of sulfonyl chlorides with zinc dust. nih.govgoogle.com This reaction is typically carried out in an appropriate solvent, and the metallic zinc acts as the reducing agent. The process generates a zinc sulfinate salt, such as zinc bis(alkanesulfinate). researchgate.net This intermediate can then be converted to the desired sodium sulfinate by treatment with a sodium salt, like sodium carbonate. nih.gov The synthesis of zinc sulfinate salts from sulfonyl chlorides and zinc dust can often be completed within a few hours. researchgate.net
A widely used and highly effective method for synthesizing sodium sulfinates is the reduction of the corresponding sulfonyl chlorides with sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution. nih.gov This reaction is typically performed in the presence of a base, such as sodium bicarbonate (NaHCO₃), to maintain an alkaline environment, which is conducive to the formation and stability of the sulfinate salt. google.comnih.gov The sodium sulfite acts as the reducing agent. google.com This method is often favored due to its high yields, the use of inexpensive reagents, and straightforward procedures. nih.gov
The general procedure involves dissolving the aryl sulfonyl chloride in a suitable solvent and adding it to an aqueous solution containing sodium sulfite and sodium bicarbonate, often with heating. rsc.orgchemicalbook.com After the reaction is complete, the sodium aryl sulfinate can be isolated by cooling the mixture, removing water, and recrystallizing the product from a solvent like ethanol (B145695). nih.govrsc.org
Table 1: Typical Conditions for Sulfonyl Chloride Reduction using Sodium Sulfite
| Parameter | Value/Description | Reference |
|---|---|---|
| Reducing Agent | Sodium Sulfite (Na₂SO₃) | google.comnih.gov |
| Base | Sodium Bicarbonate (NaHCO₃) | nih.govrsc.org |
| Solvent | Water | nih.govrsc.org |
| Temperature | Typically 70-80 °C | nih.govrsc.org |
| Molar Ratio (Sulfonyl Chloride:Sulfite:Bicarbonate) | Typically 1 : 2 : 2 | rsc.orgchemicalbook.com |
Hydrazine hydrate is a common reagent used in reactions with sulfonyl chlorides. However, the primary products of this reaction are sulfonyl hydrazides, not sulfinates. mdpi.comorgsyn.org The reaction involves the nucleophilic substitution of the chloride on the sulfonyl group by the hydrazine. globalspec.com A typical procedure involves adding the sulfonyl chloride to a solution of hydrazine hydrate in a solvent like tetrahydrofuran or dichloromethane. orgsyn.orgunacademy.com While this is a significant transformation of sulfonyl chlorides, it leads to the formation of sulfonyl hydrazides, which are themselves a valuable class of organic compounds with various applications, including their use as precursors for other derivatives. mdpi.comunacademy.com
Hydrolysis and Subsequent Reduction Pathways to Sulfinates
An alternative, multi-step approach to sulfinates from sulfonyl chlorides exists. This pathway involves the initial hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid. globalspec.comosti.gov Sulfonyl chlorides are generally prone to hydrolysis, a reaction that can be catalyzed by the presence of moisture. globalspec.com The resulting sulfonic acid, being a stable intermediate, can then be isolated and subsequently reduced to the desired sulfinate salt. This two-step process can be advantageous when direct reduction of the sulfonyl chloride proves difficult or yields undesirable byproducts.
Precursor Functionalization and Derivatization Strategies
Synthesis of 3-(Methylsulfonyl)benzenesulfonyl Chloride as a Key Intermediate
The most direct pathway to sodium 3-(methylsulfonyl)benzenesulfinate involves the reduction of its corresponding sulfonyl chloride, namely 3-(methylsulfonyl)benzenesulfonyl chloride. The synthesis of this key intermediate is, therefore, a crucial first step. A common method for the preparation of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound.
A general and established method for the synthesis of benzenesulfonyl chlorides involves the reaction of a sodium benzenesulfonate salt with a chlorinating agent. In the case of 3-(methylsulfonyl)benzenesulfonyl chloride, the synthesis can be achieved by treating sodium 3-(methylsulfonyl)benzenesulfonate with phosphorus pentachloride. This reaction effectively converts the sulfonate group into a sulfonyl chloride.
Another widely used method for the synthesis of aryl sulfonyl chlorides is the direct reaction of the aromatic precursor with chlorosulfonic acid. For substrates that are sensitive to the harsh conditions of chlorosulfonic acid, alternative reagents such as phosphorus oxychloride can be used with the corresponding sulfonic acid salt. The reaction of acetanilide with chlorosulfonic acid, for instance, is a well-documented procedure for producing p-acetaminobenzenesulfonyl chloride, showcasing a similar transformation. orgsyn.org
The synthesis of 3-(methylsulfonyl)benzenesulfonyl chloride is specifically mentioned in patent literature, highlighting its role as a chemical intermediate. googleapis.com While detailed procedural specifics can vary, the fundamental transformation involves the conversion of a sulfonic acid or its salt into the more reactive sulfonyl chloride, which is then poised for subsequent reduction to the desired sulfinate.
Table 1: General Methods for the Synthesis of Aryl Sulfonyl Chlorides
| Starting Material | Reagent(s) | Product |
| Sodium benzenesulfonate | Phosphorus pentachloride | Benzenesulfonyl chloride |
| Benzene (B151609) | Chlorosulfonic acid | Benzenesulfonyl chloride |
| Acetanilide | Chlorosulfonic acid | p-Acetaminobenzenesulfonyl chloride |
Exploration of Alternative Synthetic Routes to Aryl Sulfinates
Beyond the classical reduction of sulfonyl chlorides, a variety of innovative synthetic methods for accessing aryl sulfinates have been developed. These alternative routes offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions.
Michael Addition Approaches and Sequential Chemical Transformations
Michael addition reactions provide an indirect route to aryl sulfinates. This strategy typically involves the conjugate addition of a thiol to an activated alkene, such as an α,β-unsaturated carbonyl compound. The resulting thioether can then be oxidized to the corresponding sulfone. Subsequent cleavage of one of the carbon-sulfur bonds in the sulfone can yield the desired aryl sulfinate. This multi-step sequence allows for the construction of structurally diverse sulfinates from readily available starting materials.
Sulfur Dioxide Surrogate Chemistry (e.g., DABSO-Mediated Protocols)
The use of sulfur dioxide surrogates has revolutionized the synthesis of sulfur-containing compounds, including aryl sulfinates. Gaseous sulfur dioxide (SO₂) is a toxic and difficult-to-handle reagent. Solid, stable, and easy-to-handle surrogates have been developed to circumvent these issues. One of the most prominent SO₂ surrogates is 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct, commonly known as DABSO.
DABSO can react with organometallic reagents, such as Grignard reagents or organolithium species, to generate the corresponding metal sulfinates in situ. This approach allows for the synthesis of a wide range of aryl and heteroaryl sulfinates from the corresponding aryl halides or other precursors that can be converted into organometallic reagents.
Electrochemical Synthesis of Aryl Sulfinate Salts
Electrochemical methods offer a green and efficient alternative for the synthesis of aryl sulfinate salts. These methods avoid the use of stoichiometric chemical oxidants or reductants, relying instead on an electric current to drive the desired transformation. The electrochemical synthesis of aryl sulfinates can be achieved from aryl halides and a source of sulfur dioxide. This process is often catalyzed by inexpensive transition metals like nickel.
Recent advancements have demonstrated that this nickel-electrocatalytic sulfinylation of aryl iodides and bromides is highly chemoselective and can be scaled up in both batch and flow-through reactor settings. nih.govchemrxiv.org This scalability is a significant advantage for industrial applications. nih.govchemrxiv.org
Table 2: Comparison of Alternative Synthetic Routes to Aryl Sulfinates
| Method | Starting Materials | Key Reagents | Advantages |
| Michael Addition | Thiol, Activated alkene | Oxidizing agent, Base | Structural diversity |
| DABSO Chemistry | Aryl halide/boronic acid | Organometallic reagent, DABSO | Avoids gaseous SO₂, Mild conditions |
| Electrochemical Synthesis | Aryl halide | SO₂, Nickel catalyst, Electricity | Green, Scalable, High chemoselectivity |
Direct Functionalization Strategies from Substituted Aromatics
Direct C-H functionalization represents a powerful and atom-economical approach to the synthesis of functionalized aromatic compounds. While direct C-H sulfination to form aryl sulfinates is still an emerging area, related C-H sulfonylation reactions have been developed. These methods typically involve the use of a directing group to achieve site-selectivity and a transition metal catalyst to facilitate the C-S bond formation. The resulting aryl sulfones can then potentially be converted to aryl sulfinates through reductive cleavage. This strategy is particularly attractive for the late-stage functionalization of complex molecules.
Optimized Reaction Conditions and Scalability Considerations for Synthesis
The successful synthesis of this compound and other aryl sulfinates, particularly on a larger scale, requires careful optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, stoichiometry of reagents, and the method of product isolation and purification.
For the reduction of sulfonyl chlorides to sulfinates, the reaction is typically carried out in an aqueous medium with a reducing agent like sodium sulfite. The temperature is often controlled to prevent side reactions, and the pH may be adjusted to ensure the stability of the product.
In the case of electrochemical synthesis, factors such as the electrode material, current density, electrolyte, and solvent system are critical for achieving high yields and selectivity. The scalability of electrochemical reactions is a notable advantage, as the process can often be translated from a laboratory-scale batch setup to a continuous flow system, allowing for the production of larger quantities of the desired product. nih.govchemrxiv.org
The synthesis of aryl sulfonyl chlorides, the key precursors, has also been optimized for scalability. Continuous flow manufacturing processes have been developed for the chlorosulfonation of aromatic compounds, which offer improved safety, consistency, and spacetime yield compared to traditional batch processes. mdpi.com For instance, the gram-scale synthesis of certain sulfinate esters has been demonstrated without a decrease in yield, indicating good scalability. rsc.org Similarly, gram-scale photochemical cross-coupling reactions of aryl bromides with sodium sulfinates have been successfully performed. mdpi.com
Ultimately, the choice of synthetic route and the optimization of reaction conditions will depend on a variety of factors, including the desired scale of production, the cost and availability of starting materials, and the required purity of the final product.
Influence of Solvent Systems and Reaction Temperature
The selection of an appropriate solvent system and optimal reaction temperature is critical in the synthesis of aryl sulfinates. These parameters directly impact reaction rates, yields, and the solubility of the ionic sulfinate salt products. The intrinsic ionic character of sulfinate salts often presents practical challenges during their isolation and purification, as they tend to be insoluble in organic media and hygroscopic. nih.govacs.org
Research has shown that a variety of solvents can be employed, with Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF), and water, often in combination, being common choices. researchgate.netnih.govacs.org For instance, a copper-catalyzed coupling of aryl halides and sodium sulfinates proceeds efficiently in a DMSO–H2O mixture at 100 °C. researchgate.net The use of water as a co-solvent can be advantageous in facilitating the dissolution of the sulfinate reagents. In other systems, such as the synthesis of magnesium aryl sulfinates from arylmagnesium bromide and DABSO, THF is a suitable solvent. acs.org The addition of water at the end of this reaction can induce the precipitation of the sulfinate salt as a stable hydrate, simplifying its isolation. acs.org
Reaction temperature is another key variable that must be carefully optimized. While some syntheses can be conducted at room temperature, many require heating to achieve reasonable reaction rates and yields. researchgate.net For example, palladium-catalyzed desulfinative cross-coupling reactions may be performed at temperatures as high as 150 °C. acs.org In contrast, a copper-catalyzed method for preparing masked aryl sulfinates was optimized at 50 °C, as increasing the temperature to 90 °C resulted in reduced yields. nih.gov Similarly, another copper-catalyzed cross-coupling reaction proceeds at 40°C, with lower yields observed at room temperature. researchgate.net The reactivity of the starting materials also influences the required temperature; aryl bromides, being less reactive than aryl iodides, often necessitate higher reaction temperatures and longer reaction times to achieve good conversion. researchgate.net
Table 1: Effect of Solvent and Temperature on Aryl Sulfinate Synthesis This table is interactive. You can sort and filter the data as needed.
| Catalyst System | Starting Materials | Solvent | Temperature (°C) | Outcome/Observations | Reference |
|---|---|---|---|---|---|
| Copper-catalyzed | Aryl Halides, Sodium Sulfinates | DMSO–H2O | 100 | Efficient route to unsymmetrical diaryl sulfones. | researchgate.net |
| Copper-mediated | Aryl Halides, SMOPS | Not Specified | 110 | Requires large excess of copper iodide; yields from aryl bromides are modest. | nih.govacs.org |
| Substoichiometric Copper | Aryl Iodides, SMOPS | Not Specified | 50 | Optimized condition; increasing temperature to 90°C reduced yields. | nih.gov |
| Copper(II) Acetate (B1210297) | Organoboronic Acids, Sodium Sulfinates | Dichloromethane/DMSO | 40 | Mild conditions; reaction at room temperature gives lower yields. | researchgate.net |
| Palladium-catalyzed | Pyridine Sulfinates, Aryl Halides | Not Specified | 150 | Standard reaction temperature for productive cross-coupling. | acs.org |
Catalytic Augmentation in Sulfinate Synthesis
Catalysis plays a pivotal role in the modern synthesis of aryl sulfinates, enabling reactions under milder conditions and with greater efficiency than traditional methods. nih.govacs.org Transition metals, particularly copper, palladium, and nickel, are extensively used to facilitate the formation of the carbon-sulfur bond central to aryl sulfinates and their derivatives. acs.orgmdpi.com
Copper-catalyzed systems are widely employed for coupling aryl halides with various sulfinating agents. nih.govresearchgate.net These reactions can be enhanced by the use of ligands. For example, D-glucosamine has been reported as a green and effective ligand for the copper-catalyzed synthesis of aryl sulfones from aryl halides and sodium sulfinates. researchgate.net In other protocols, 1,10-phenanthroline is used as a ligand with copper(II) acetate to catalyze the cross-coupling of organoboronic acids and sodium sulfinate salts. researchgate.net The development of methods using substoichiometric amounts of copper represents a significant advance, offering milder, base-free conditions. nih.govacs.org
Palladium catalysis is another powerful tool, particularly for the synthesis of sulfinate salts from aryl halides and for subsequent desulfinative cross-coupling reactions where the sulfinate group acts as a leaving group. acs.orgacs.org These reactions often involve phosphine (B1218219) ligands and can be applied to a broad range of aryl and heteroaryl substrates. acs.orgresearchgate.net
More recently, nickel catalysis has emerged as a valuable alternative. A notable example is the redox-neutral Ni(II)-catalyzed sulfination of aryl and heteroaryl boronic acids using DABSO as the sulfur dioxide source. acs.org This method utilizes a commercially available nickel catalyst and a phenanthroline ligand. acs.org Furthermore, dual catalytic systems, such as a combination of a nickel catalyst with an organoboron photocatalyst, have been developed for the cross-coupling of aryl bromides with sodium sulfinates under the irradiation of visible light, highlighting a greener approach to sulfone synthesis. mdpi.com
Table 2: Catalytic Systems in Aryl Sulfinate and Sulfone Synthesis This table is interactive. You can sort and filter the data as needed.
| Metal Catalyst | Ligand/Co-catalyst | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Copper Iodide (CuI) | D-Glucosamine | Aryl Halides, Sodium Sulfinates | "Green" ligand, reaction proceeds in DMSO-H2O. | researchgate.net |
| Copper(II) Acetate | 1,10-Phenanthroline | Organoboronic Acids, Sodium Sulfinates | Mild conditions (40°C), proceeds under an oxygen atmosphere. | researchgate.net |
| Substoichiometric Copper | Ullmann-type ligands | (Hetero)aryl Iodides, SMOPS | Mild, base-free conditions (50°C). | nih.gov |
| Palladium(II) Acetate | Tricyclohexylphosphine (PCy3) | Aryl Halides, (Hetero)aryl Sulfinates | Used for desulfinative cross-coupling at high temperatures (150°C). | acs.org |
| Nickel(II) Bromide | Phenanthroline | Aryl/Heteroaryl Boronic Acids, DABSO | Redox-neutral conversion of boronic acids to sulfinate salts. | acs.org |
Reactivity Profiles and Mechanistic Investigations of Sodium 3 Methylsulfonyl Benzenesulfinate in C X Bond Formations
Nucleophilic Reactivity at the Sulfur Center of the Sulfinate Moiety
The sulfinate anion is a potent nucleophile, with the sulfur atom being the primary site of nucleophilic attack. This reactivity is harnessed in substitution reactions to form sulfones, which are important structural motifs in many pharmaceuticals and materials. The mechanisms of these reactions are highly dependent on the substrate, solvent, and other reaction conditions.
Elucidation of Unimolecular (Sₙ1) and Bimolecular (Sₙ2) Reaction Pathways
Nucleophilic substitution reactions involving sulfinate ions can proceed through two primary pathways: the bimolecular Sₙ2 mechanism and the unimolecular Sₙ1 mechanism. masterorganicchemistry.comorganic-chemistry.org The operative pathway is dictated by factors such as the structure of the electrophile (the alkyl halide or other substrate) and the stability of potential intermediates. masterorganicchemistry.commasterorganicchemistry.com
The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the sulfinate nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.orgyoutube.com This process occurs via a backside attack, leading to an inversion of stereochemical configuration at the carbon center. organic-chemistry.org The rate of an Sₙ2 reaction is dependent on the concentration of both the sulfinate and the electrophile (rate = k[R-X][Nu⁻]). youtube.com This pathway is favored with sterically unhindered substrates, such as primary and some secondary alkyl halides. masterorganicchemistry.comyoutube.com Kinetic studies of reactions between p-substituted sodium arenesulfinates and allyl bromides have demonstrated that these reactions follow a bimolecular substitution pathway. researchgate.net
The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. masterorganicchemistry.com The first and rate-determining step is the slow departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com In the second, fast step, the sulfinate nucleophile attacks the planar carbocation. masterorganicchemistry.com Because the nucleophile can attack from either face of the carbocation, Sₙ1 reactions typically result in a mixture of stereoisomers (racemization). organic-chemistry.orgmasterorganicchemistry.com The rate of an Sₙ1 reaction is dependent only on the concentration of the electrophile (rate = k[R-X]) and is independent of the nucleophile's concentration. masterorganicchemistry.com This pathway is favored for substrates that can form stable carbocations, such as tertiary and benzylic halides. masterorganicchemistry.commasterorganicchemistry.com
The choice between these two pathways can sometimes be influenced by the solvent, with a change from a polar protic to a less polar aprotic solvent potentially shifting the mechanism from a bimolecular to a unimolecular type. nih.gov
Table 1: Comparison of Sₙ1 and Sₙ2 Reaction Pathways for Sulfinate Nucleophiles
| Feature | Sₙ1 Pathway | Sₙ2 Pathway |
| Mechanism | Two-step (Carbocation intermediate) masterorganicchemistry.com | One-step (Concerted) masterorganicchemistry.com |
| Rate Law | Rate = k[Substrate] masterorganicchemistry.com | Rate = k[Substrate][Sulfinate] youtube.com |
| Substrate Preference | Tertiary > Secondary >> Primary masterorganicchemistry.com | Primary > Secondary >> Tertiary masterorganicchemistry.com |
| Stereochemistry | Racemization (mixture of inversion and retention) organic-chemistry.org | Inversion of configuration organic-chemistry.org |
| Nucleophile Role | Traps carbocation in a fast second step masterorganicchemistry.com | Participates in the rate-determining step youtube.com |
Impact of Substituents on Reaction Kinetics, Thermodynamics, and Chemoselectivity
The electronic nature of substituents on the benzene (B151609) ring of an arenesulfinate, such as in Sodium 3-(methylsulfonyl)benzenesulfinate, significantly influences its nucleophilicity and, consequently, the kinetics of its reactions. researchgate.net Electron-donating groups (EDGs) enhance the electron density on the sulfinate moiety, increasing its nucleophilicity, while electron-withdrawing groups (EWGs) have the opposite effect.
In a study of the reaction of various p-substituted sodium arenesulfinates with allyl bromides, it was found that the nucleophilicity of the sulfinate ion was a key factor. researchgate.net
Electron-Donating Groups: A methyl group in the para-position (p-toluenesulfinate) increases the nucleophilicity of the sulfur atom. This is attributed to the hyperconjugation effect involving the methyl group and the benzene ring, which leads to more effective conjugation with the sulfinate group. researchgate.net This enhanced nucleophilicity results in faster reaction rates in Sₙ2 reactions. researchgate.net
Electron-Withdrawing Groups: A chlorine atom in the para-position (p-chlorobenzenesulfinate) acts as an electron-withdrawing group via its inductive effect. This effect makes the benzene ring more positive and hinders conjugation with the sulfonyl group, thereby decreasing the nucleophilicity of the sulfur atom and slowing the reaction rate. researchgate.net
The 3-methylsulfonyl group on this compound is a strong electron-withdrawing group, which would be expected to decrease the nucleophilicity of the sulfinate sulfur atom compared to unsubstituted sodium benzenesulfinate (B1229208).
Table 2: Effect of Para-Substituents on the Nucleophilicity of Sodium Arenesulfinates
| Substituent (at para-position) | Electronic Effect | Impact on Nucleophilicity | Expected Reaction Rate (Sₙ2) |
| -CH₃ | Electron-donating (hyperconjugation) researchgate.net | Increased researchgate.net | Faster |
| -H | Neutral (Reference) | Baseline | Reference |
| -Cl | Electron-withdrawing (inductive) researchgate.net | Decreased researchgate.net | Slower |
Mechanistic Role of Solvent Effects in Sulfinate Reactivity
The choice of solvent plays a critical role in nucleophilic substitution reactions by stabilizing or destabilizing reactants, transition states, and intermediates. wikipedia.org The effect of the solvent is largely determined by its polarity and its ability to engage in hydrogen bonding (protic vs. aprotic). wikipedia.org
Polar Protic Solvents (e.g., water, methanol): These solvents can solvate both the cation (e.g., Na⁺) and the sulfinate anion through hydrogen bonding. In Sₙ2 reactions, strong solvation of the sulfinate nucleophile can hinder its ability to attack the electrophile, thereby decreasing the reaction rate. wikipedia.org Conversely, for Sₙ1 reactions, polar protic solvents are highly effective at stabilizing both the departing leaving group and the carbocation intermediate, which significantly accelerates the rate of the Sₙ1 pathway. nih.govwikipedia.org
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents have large dipole moments but lack acidic protons for hydrogen bonding. They are excellent at solvating cations but leave anions relatively "naked" and more reactive. wikipedia.org This leads to a dramatic increase in the rate of Sₙ2 reactions compared to protic solvents because the nucleophilicity of the sulfinate is enhanced. wikipedia.org For Sₙ1 reactions, while they can stabilize carbocations, they are generally less effective than protic solvents.
The transition from a polar protic solvent to a less polar one can sometimes induce a change in mechanism. For instance, a reaction that proceeds via an Sₙ2 pathway in water might shift towards an Sₙ1 mechanism in a less polar alcohol solvent if the change in solvent disproportionately stabilizes the Sₙ1 transition state. nih.gov
Radical-Mediated Chemical Transformations
Beyond its nucleophilic character, this compound can participate in radical reactions. This typically involves the single-electron oxidation of the sulfinate to generate a highly reactive sulfonyl radical. These radicals are valuable intermediates for forming C-S bonds, often with different regioselectivity compared to nucleophilic pathways.
Formation of C-S Bonds via Radical Processes
The generation of sulfonyl radicals from sodium sulfinates allows for the sulfonylation of various organic substrates, including alkenes and arenes. nih.gov These reactions are often initiated by an oxidant or through photoredox catalysis. nih.govnih.gov For example, silver catalysts have been shown to act as oxidants for the generation of reactive sulfonyl radical species from sodium sulfinates, which then participate in C-S bond formation. nih.gov
Visible-light-mediated desulfonylative transformations have emerged as a powerful tool for C-C bond formation, and the principles can be extended to C-S bond formation. nih.gov In these processes, a photocatalyst, upon excitation by visible light, can oxidize the sulfinate to a sulfonyl radical. nih.govrsc.org This radical can then add across a double bond or react with an aromatic ring to forge a new carbon-sulfur bond. nih.gov
Generation and Subsequent Reactivity of Sulfonyl Radicals
The key step in the radical chemistry of sodium sulfinates is the generation of the sulfonyl radical (RSO₂•). nih.gov This can be achieved through various methods, including chemical oxidation or photoredox catalysis. nih.govrsc.org
A plausible mechanism under photoredox conditions involves a single-electron transfer (SET) from the sulfinate anion to an excited photocatalyst. nih.gov
Excitation: A photocatalyst (PC) absorbs visible light and is promoted to an excited state (PC*).
Oxidation (SET): The excited photocatalyst oxidizes the sulfinate anion (R-SO₂⁻) via single-electron transfer, generating the sulfonyl radical (R-SO₂•) and the reduced form of the photocatalyst.
Radical Reaction: The newly formed sulfonyl radical is electrophilic and can engage in various transformations. A common reaction is the addition to an alkene or alkyne, forming a new carbon-centered radical.
Propagation/Termination: This new radical can be further oxidized or reduced to form the final product and regenerate the photocatalyst, completing the catalytic cycle.
The sulfonyl radical generated from this compound can be used to install the 3-(methylsulfonyl)phenylsulfonyl group onto various molecular scaffolds. nih.gov
Characterization of Radical-Polar Crossover Mechanisms
The reactivity of sodium sulfinates, including this compound, can be harnessed through radical-polar crossover pathways, which involve the generation of a radical species that is subsequently converted into an ionic intermediate. A notable example is the photocatalytic difunctionalization of styrenes, where a sulfonyl radical is initially generated and then participates in a carboxy-sulfonylation reaction. uni-regensburg.de
In a plausible mechanism, a photocatalyst, upon excitation, is reductively quenched by the sodium sulfinate, leading to the formation of a sulfonyl radical. This radical then adds to an alkene, such as styrene, to produce a benzylic radical. This radical intermediate can then undergo a single electron transfer (SET) process, converting it into an anionic species in a reductive radical-polar crossover. uni-regensburg.de This anionic intermediate is then capable of reacting with an electrophile, like carbon dioxide, to form a new carbon-carbon bond, ultimately leading to a β-functionalized carboxylic acid. uni-regensburg.de
This radical-polar crossover approach has been successfully applied in the difunctionalization of alkenes, providing access to structurally significant β-functionalized carboxylic acids. uni-regensburg.de The ability of the sulfone group to act as a leaving group can be further exploited in one-pot photocatalytic carboxy-sulfonylation-elimination strategies to synthesize α-aryl-acrylates. uni-regensburg.deresearchgate.net
Oxidative Coupling and Sulfonylation Reactions
The synthesis of sulfonamides can be achieved through the oxidative amination of sodium sulfinates. Various methods have been developed to facilitate this transformation, including electrochemical approaches and the use of iodine as a mediator. An efficient electrochemical protocol involves the use of a simple undivided cell with a substoichiometric amount of ammonium (B1175870) iodide (NH4I), which serves as both a redox catalyst and a supporting electrolyte. uni-regensburg.desemanticscholar.orgacs.org This method is compatible with a wide range of substrates, including aliphatic and aromatic primary and secondary amines, as well as aqueous ammonia. uni-regensburg.deacs.org The electrolytic process obviates the need for external oxidants or corrosive molecular iodine, presenting an environmentally benign route to sulfonamides. uni-regensburg.deacs.org
Alternatively, an iodine-mediated approach for the synthesis of sulfonamides can be conducted at room temperature in an aqueous medium. rsc.org This method is convenient and environmentally friendly, with a straightforward purification procedure. rsc.org The reaction demonstrates good substrate scope, tolerating a variety of functional groups on both the amine and the sodium sulfinate substrates. mdpi.com Aliphatic amines, heteroaromatic amines, and their hydrochloride salts can all be effectively employed as amine sources in this transformation. mdpi.com
A one-pot protocol for the synthesis of β-ketosulfones has been demonstrated through the synergistic copper/silver-cocatalyzed oxidative sulfonylation of ketone hydrazones with sodium benzenesulfinate. nih.gov This method is also applicable to the direct oxo-sulfonylation of aldehyde hydrazones, yielding N-acylsulfonamides in moderate to good yields. nih.gov The reaction conditions are typically optimized by screening various metal catalysts, silver cocatalysts, oxidants, solvents, reaction times, and temperatures. nih.gov For instance, the use of CuCl as a catalyst in acetonitrile (B52724) has been shown to be effective. nih.gov
In a representative study, a series of substituted benzaldehyde (B42025) hydrazones were reacted with sodium benzenesulfinate, affording the corresponding N-acylsulfonamide products in yields ranging from 49% to 78%. nih.gov However, it was noted that aliphatic and heterocyclic aldehyde hydrazones, as well as certain functionalized benzene sodium sulfinates, were not suitable substrates under the standard conditions. nih.gov
Table 1: Oxidative Sulfonylation of Aldehyde Hydrazones with Sodium Benzenesulfinate This table is based on data for sodium benzenesulfinate and is presented as a reference for the potential reactivity of this compound.
| Entry | Aldehyde Hydrazone Substrate | Product Yield (%) |
| 1 | Benzaldehyde hydrazone | 72 |
| 2 | 4-Methylbenzaldehyde hydrazone | 78 |
| 3 | 4-Methoxybenzaldehyde hydrazone | 65 |
| 4 | 4-Chlorobenzaldehyde hydrazone | 75 |
| 5 | 4-Bromobenzaldehyde hydrazone | 70 |
| 6 | 2-Chlorobenzaldehyde hydrazone | 68 |
| 7 | 3-Nitrobenzaldehyde hydrazone | 49 |
Data sourced from a study on copper/silver-cocatalyzed oxidative sulfonylation. nih.gov
Catalytic Activation and Detailed Mechanistic Pathways
Metal-free catalytic systems offer an attractive alternative for C-X bond formation, avoiding the cost and potential toxicity associated with transition metals. A notable example is the iodine-triphenylphosphine (I2/PPh3)-mediated C3-sulfenylation of indoles with sodium sulfinates. researchgate.netresearchgate.net This protocol is characterized by its simplicity, high efficiency, non-anhydrous conditions, use of environmentally friendly reagents and solvents, and short reaction times. researchgate.netresearchgate.net
The reaction proceeds efficiently in ethanol (B145695), yielding 3-(alkylsulfanyl)- and 3-(arylsulfanyl)indoles. Mechanistic studies suggest that the reaction may proceed through the formation of a thiosulfonate intermediate. researchgate.net In some cases, a disproportionation reaction of sodium benzenesulfinate to a thiosulfonate has been observed. researchgate.net This electrophilic intermediate then reacts with the indole (B1671886) to form the desired product. researchgate.net
Transition metal catalysis provides a powerful platform for the activation of sodium sulfinates in C-X bond formations.
Nickel Catalysis: Nickel-catalyzed cross-coupling reactions have been developed for the synthesis of sulfones from aryl bromides and sodium sulfinates under visible light irradiation, employing an organoboron photocatalyst. mdpi.com This dual catalytic system tolerates a broad range of functional groups and heteroaromatic compounds. mdpi.com Mechanistic studies of related nickel-catalyzed reactions suggest the involvement of radical intermediates. researchgate.net Nickel catalysts are also effective in the cross-coupling of aryl sulfonium (B1226848) salts with aryl bromides via C-S bond activation. nih.gov
Copper Catalysis: Copper-catalyzed reactions are widely employed for the formation of C-S bonds using sodium sulfinates. A convenient method for the synthesis of sulfonamides involves the copper-catalyzed oxidative coupling of sodium sulfinates and amines, with oxygen or DMSO as the oxidant. rsc.orgnih.gov Detailed mechanistic studies indicate that this transformation likely proceeds through a single electron transfer (SET) pathway. rsc.orgnih.gov In the copper-catalyzed sulfonylation of hydrazones, a radical pathway involving a thiyl radical as a key intermediate has been proposed based on control experiments. acs.org Computational and experimental insights into the copper(I)-catalyzed sulfonylative Suzuki–Miyaura reaction suggest that the sulfinate is copper(I)-bound prior to the oxidative addition of the aryl iodide. nih.gov The formation of a transient copper(III) sulfinate species is proposed, which can exist as either an O-sulfinate or an S-sulfinate. nih.gov
Silver Catalysis: Silver salts are often used as additives or catalysts in C-H activation and other coupling reactions. researchgate.net In the context of sulfenylation, silver-catalyzed reactions of N-sulfenylanilides have been shown to produce p-sulfenylanilides with good para-selectivity. nih.gov Mechanistic studies suggest that this rearrangement proceeds through an intermolecular transfer of the sulfenyl group. nih.gov Silver catalysts, such as silver nitrate, have also been employed in the reaction between sodium methanesulfinate (B1228633) and alkyl disulfides to form thiosulfonates. nih.gov
Investigation of Ligand Effects in Catalytic Cycles and Selectivity
Mechanistic studies on the palladium-catalyzed desulfinative cross-coupling of arylsulfinates have revealed intricate details about the catalytic cycle. The process is understood to commence with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of an aryl halide to the Pd(0) center. The subsequent step involves transmetalation with the arylsulfinate salt, leading to a palladium-sulfinate intermediate. This intermediate then undergoes SO2 extrusion and subsequent reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst.
Research has demonstrated that the ligand plays a crucial role in each of these steps. For instance, bulky and electron-rich phosphine (B1218219) ligands have been found to enhance the rates of both oxidative addition and reductive elimination. nih.gov These ligands can stabilize the monoligated Pd(0) species, which are believed to be key reactive intermediates in the catalytic cycle. nih.gov
A comparative analysis of different phosphine ligands in the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid, a reaction analogous to couplings involving arylsulfinates, provides insight into the influence of ligand architecture. Computational studies have shown that oxidative addition is primarily governed by the electronic effects of the phosphine ligand, while transmetalation and reductive elimination are influenced by a combination of both steric and electronic factors. researchgate.net Specifically, for the transmetalation step, electron-withdrawing ligands have been observed to lower the activation energy barrier. researchgate.net
The selection of an optimal ligand is therefore a balancing act between promoting the desired catalytic steps and avoiding the formation of off-cycle, less reactive species. The following data tables, derived from studies on related arylsulfinate and Suzuki-Miyaura coupling reactions, illustrate the impact of different ligands on reaction outcomes.
Table 1: Effect of Various Phosphine Ligands on the Yield of a Model Suzuki-Miyaura Coupling Reaction
| Ligand (L) | Catalyst System | Yield (%) |
| PPh₃ | Pd(OAc)₂ / PPh₃ | 75 |
| PCy₃ | Pd(OAc)₂ / PCy₃ | 92 |
| XPhos | Pd(OAc)₂ / XPhos | 98 |
| SPhos | Pd(OAc)₂ / SPhos | 99 |
| P(t-Bu)₃ | Pd(OAc)₂ / P(t-Bu)₃ | 95 |
This table presents representative data from analogous Suzuki-Miyaura reactions to illustrate general ligand effectiveness trends.
Table 2: Influence of Ligand Type on the Selectivity of Suzuki-Miyaura Coupling of (Z)-β-enamido triflates
| Ligand | Catalyst | Product Ratio (Retention:Inversion) |
| PPh₃ | Pd(PPh₃)₄ | 93:7 |
| dppf | Pd(dppf)Cl₂ | 29:71 |
| P(o-tol)₃ | Pd(OAc)₂ / P(o-tol)₃ | 78:22 |
| JohnPhos | Pd(OAc)₂ / JohnPhos | 65:35 |
This table showcases how ligand choice can dramatically influence the stereoselectivity of a cross-coupling reaction, providing access to different product isomers from the same starting material.
The data clearly indicates that bulky, electron-rich monophosphine ligands such as XPhos and SPhos are highly effective in promoting C-C bond formation. nih.gov Their steric bulk is thought to facilitate the reductive elimination step, while their electron-donating nature enhances the rate of oxidative addition. nih.gov In contrast, bidentate ligands like dppf can lead to different selectivity profiles, in some cases even inverting the stereochemical outcome of the reaction.
Synthetic Applications of Sodium 3 Methylsulfonyl Benzenesulfinate As a Versatile Reagent in Organic Synthesis
Synthesis of Sulfones and Diverse Sulfonyl Derivatives
The synthesis of sulfones is a cornerstone of organosulfur chemistry, and sodium sulfinates are common reagents for this purpose. nih.gov These reactions typically involve the formation of a new carbon-sulfur bond where the sulfinate acts as a nucleophile or a radical precursor.
Preparation of Aryl Methyl Sulfones
The preparation of aryl methyl sulfones is a well-established field in organic synthesis. orgsyn.org Generally, methods involve the cross-coupling of an aryl halide or boronic acid with a source of the methylsulfonyl group, or the oxidation of an aryl methyl sulfide. While various sodium sulfinates are used in these coupling reactions, a search of the scientific literature did not yield specific examples or methodologies detailing the use of Sodium 3-(methylsulfonyl)benzenesulfinate for the synthesis of other aryl methyl sulfones.
Methodologies for β-Ketosulfone Synthesis
β-Ketosulfones are valuable synthetic intermediates. youtube.com Common synthetic routes include the acylation of sulfones or the reaction of sulfinates with α-haloketones or alkynes. For instance, visible-light-induced oxysulfonylation of alkenes with general sulfinic acids provides an efficient pathway to β-ketosulfones. myskinrecipes.com Despite these general procedures, there are no specific methods reported in the literature that utilize this compound as the sulfonylating agent to construct β-ketosulfones.
Construction of Vinyl and Allyl Sulfones
Vinyl and allyl sulfones are important building blocks in organic synthesis. Their synthesis is often achieved through the reaction of sodium sulfinates with alkenes, alkynes, or allylic halides. cymitquimica.com For example, reactions of alkenes with sodium arenesulfinates can be mediated by various catalysts and reaction conditions to yield vinyl sulfones. However, specific protocols and research findings for the construction of vinyl or allyl sulfones using this compound as the starting material are not described in the reviewed literature.
Sulfonylation of Alcohol Moieties and Related Substrates
The sulfonylation of alcohols is a fundamental transformation, often used to convert the hydroxyl group into a good leaving group or for protection purposes. orgsyn.org This is typically achieved using sulfonyl chlorides. Direct substitution of alcohols using sodium sulfinates promoted by reagents like BF₃·OEt₂ has also been developed. bldpharm.com Nevertheless, the literature search did not uncover any studies specifically demonstrating the sulfonylation of alcohols or related substrates with this compound.
Formation of Various Organosulfur Compounds
Beyond sulfones, sodium sulfinates can be precursors to other classes of organosulfur compounds, although this may require different reaction pathways, such as reductive or oxidative processes.
Thioether and Sulfide Synthesis via C-H Functionalization
The direct formation of thioethers and sulfides from sulfinates is a less common transformation, as it requires a formal reduction of the sulfur center. Some modern methods achieve C-H functionalization to form C-S bonds, for example, using sodium benzenesulfinates as a general sulfur source under ammonium (B1175870) iodide induction. researchgate.net However, there is no information available in the scientific literature regarding the use of this compound for the synthesis of thioethers or sulfides through C-H functionalization or any other method.
Methodologies for Thiosulfonate Preparation
Thiosulfonates are a significant class of organosulfur compounds, valued for their biological activities and as intermediates in organic synthesis. google.com this compound and other sodium arenesulfinates serve as key precursors for their synthesis through various methodologies.
One prominent method involves the reductive coupling of sodium sulfinates. For instance, a procedure utilizing acetyl chloride and Hantzsch ester under mild conditions facilitates the formation of both symmetrical and unsymmetrical thiosulfonates with broad functional group tolerance, likely proceeding through a radical process. researchgate.net Another approach employs a disproportionation reaction of sodium sulfinates promoted by boron trifluoride diethyl etherate in dichloromethane, which advantageously avoids the need for metal catalysts or additional oxidants and reducing agents. google.com
Catalytic systems have also been developed to efficiently synthesize thiosulfonates from sodium sulfinates. An iron(III)-catalyzed aerobic cross-coupling reaction between sodium sulfinates and thiols provides a green and sustainable route by forming sulfenyl and sulfonyl radicals in situ. organic-chemistry.org Similarly, a tetrabutylammonium (B224687) iodide (TBAI)-catalyzed method has been developed for synthesizing symmetrical disulfides, where thiosulfonates are key reaction intermediates. beilstein-journals.org This method is notable for not requiring additional redox reagents. beilstein-journals.org Furthermore, a simple and environmentally friendly method mediated by hydroiodic acid in an aqueous ethanol (B145695) solution allows for the controllable and rapid synthesis of thiosulfonates from sodium sulfinates under mild conditions. researchgate.net In a move towards greener chemistry, a catalyst-free and redox-reagent-free method for thiosulfonate synthesis has been established using water as the solvent. nih.gov
| Methodology | Reagents/Catalyst | Key Features | Reference |
| Reductive Coupling | Acetyl chloride, Hantzsch ester | Mild conditions, broad functional group tolerance. | researchgate.net |
| Disproportionation | Boron trifluoride diethyl etherate | Metal-free, no additional oxidants/reductants. | google.com |
| Catalytic Aerobic Coupling | Iron(III) catalyst, air (oxygen) | Green, sustainable, uses thiols as coupling partners. | organic-chemistry.org |
| TBAI-Catalyzed Reaction | Tetrabutylammonium iodide (TBAI), H2SO4 | No additional redox reagents needed. | beilstein-journals.org |
| Hydroiodic Acid Mediation | Hydroiodic acid | Controllable, rapid, mild conditions. | researchgate.net |
| Catalyst-Free Aqueous Synthesis | Water | Environmentally benign, no catalyst or redox reagents. | nih.gov |
Synthesis of Sulfonamides from Sulfinate Precursors
Sulfonamides are a cornerstone of medicinal chemistry. While traditionally synthesized from sulfonyl chlorides, methods starting from sulfinate precursors like this compound offer milder alternatives. researchgate.netucl.ac.uk
A general and efficient method for the preparation of sulfonamides involves the reaction of sodium sulfinates with primary or secondary amines. One such protocol employs iodine (I2) in ethanol at room temperature. rsc.org This metal-free approach accommodates a wide range of amines and sodium arenesulfinates to produce the corresponding sulfonamides in moderate to good yields. rsc.org Another effective method utilizes ammonium iodide (NH4I) as a mediator in acetonitrile (B52724) at 80 °C. nih.gov This system demonstrates good substrate scope with both primary and secondary amines, including heterocyclic amines, affording a variety of sulfonamides in reasonable to excellent yields. nih.gov These methods provide a valuable alternative to harsher traditional routes. nih.gov
| Method | Reagents | Conditions | Substrate Scope | Reference |
| Iodine-Mediated Amination | I2, Ethanol | Room Temperature | Primary and secondary amines, sodium arenesulfinates. | rsc.org |
| Ammonium Iodide-Mediated Amination | NH4I, Acetonitrile | 80 °C | Primary amines, secondary amines, heterocyclic amines. | nih.gov |
Role in the Synthesis of Heterocyclic Compounds
This compound and related sulfinates are instrumental in the synthesis of various heterocyclic structures through reactions that leverage the reactivity of the sulfinate group.
Sulfinates are precursors to sulfenic acids and other reactive sulfur intermediates that can participate in powerful annulation and intramolecular cyclization reactions to form heterocyclic rings. For example, the Morin rearrangement, a classic transformation, involves the intramolecular cyclization of an alkene onto a sulfenic acid intermediate, which can be generated from sulfinate precursors under mild conditions. nih.gov This type of cyclization proceeds through an episulfonium ion to yield ring-expanded products. nih.gov Such strategies have been applied to the synthesis of dihydrobenzofurans. rsc.org More recent developments include the electrophilic intramolecular cyclization of N-arylpropynamides induced by trifluoromethanesulfanamide to selectively afford quinolin-2-ones. researchgate.net Diaryliodonium salts have also been used to trigger arylocyclization reactions, which involve the intramolecular formation of aromatic or heterocyclic rings. beilstein-journals.org
Sodium sulfinates are effective reagents for the direct C(sp2)–H radical sulfenylation of chromone (B188151) precursors to synthesize 3-sulfenylated chromones, an important class of heterocyclic compounds. beilstein-journals.org A novel method utilizes a tetrabutylammonium iodide (TBAI)/H2SO4 system to achieve this transformation. beilstein-journals.org In this process, the sodium sulfinate is first acidified to a sulfinic acid, which then forms a thiosulfonate intermediate. beilstein-journals.org This intermediate reacts with a cyclized enaminone precursor to yield the desired 3-sulfenylated chromone. beilstein-journals.org A convenient one-pot synthesis has been developed where the enaminone is generated in situ from 2-hydroxyacetophenone, followed by the addition of the sodium sulfinate and catalyst system, providing the final product in good yield. beilstein-journals.org
In solid-phase organic synthesis (SPOS), traceless linkers are crucial for releasing the target molecule from the solid support without leaving any residual linker atoms. Sodium benzenesulfinate (B1229208) has been effectively employed as a precursor to a traceless sulfone linker for the synthesis of various heterocyclic libraries. nih.govnih.gov
The general strategy involves the acidification of the sulfinate, followed by its condensation with an aldehyde and another component (e.g., an amine or urea) onto the solid support. nih.govnih.gov The final product is then released from the resin via a one-pot elimination-cyclization reaction. nih.gov This traceless linker strategy has been successfully applied to the solid-phase synthesis of 1,2,4,5-tetrasubstituted imidazoles and a library of 3,4-dihydropyrimidine-2-ones. nih.govnih.gov The stability of the sulfone linkage under various reaction conditions and its clean cleavage make it a valuable tool in combinatorial chemistry. mdpi.com
| Application | Key Reaction Steps | Synthesized Heterocycles | Reference |
| Traceless Linker for SPOS | 1. Sulfinate acidification. 2. Condensation onto solid support. 3. Traceless release via elimination-cyclization. | 1,2,4,5-tetrasubstituted imidazoles, 3,4-dihydropyrimidine-2-ones. | nih.govnih.gov |
Integration into Multi-component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains the majority of the atoms from the starting materials. wikipedia.orgnih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. nih.govorganic-chemistry.org
This compound and related sulfinates can be integrated into MCRs as a source of sulfonyl or sulfenyl moieties. Thiosulfonates, which are readily prepared from sodium sulfinates, have been used as reactants in these complex transformations. uantwerpen.be For example, selenosulfonates, the selenium analogs of thiosulfonates, have been utilized in a three-component reaction with 2-bromoacetophenone (B140003) and 2-aminopyridine (B139424) to synthesize functionalized imidazo[1,2-a]pyridines. uantwerpen.be The versatility of MCRs, such as the Ugi and Passerini reactions, combined with the reactivity of sulfinate-derived species, opens avenues for the rapid construction of diverse and complex chemical libraries. wikipedia.org
Advanced Spectroscopic Characterization and Structural Elucidation of Sodium 3 Methylsulfonyl Benzenesulfinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the molecular skeleton and define the chemical environment of each atom.
High-Resolution ¹H NMR for Proton Environment Analysis
High-resolution ¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For Sodium 3-(methylsulfonyl)benzenesulfinate, the spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.
The aromatic region (typically δ 7.0-8.5 ppm) would display signals for four protons on the 1,3-disubstituted benzene (B151609) ring. The two electron-withdrawing groups, a sulfinate and a sulfonyl group, deshield the aromatic protons, shifting them downfield compared to benzene (δ 7.27 ppm). ucl.ac.ukresearchgate.net The proton situated between the two substituents (H-2) is expected to be the most deshielded, appearing at the lowest field as a singlet or a finely split triplet. The H-4 and H-6 protons would likely appear as doublets or doublet of doublets due to coupling with H-5. The H-5 proton would appear as a triplet or doublet of doublets.
The methyl group (-SO₂CH₃) is attached to a strongly electron-withdrawing sulfonyl group, causing its signal to appear as a sharp singlet in the range of δ 3.0-3.3 ppm. chemicalbook.com
Predicted ¹H NMR Data for this compound Predicted values are based on analysis of substituent effects and data from analogous compounds like methyl p-tolyl sulfone and sodium benzenesulfinate (B1229208). chemicalbook.comchemicalbook.com
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| H-2 | ~8.2 - 8.4 | s (or t) | Most deshielded proton, located between two electron-withdrawing groups. |
| H-4 | ~8.0 - 8.2 | d (or dd) | Ortho to the sulfonyl group, meta to the sulfinate group. |
| H-6 | ~7.8 - 8.0 | d (or dd) | Ortho to the sulfinate group, meta to the sulfonyl group. |
| H-5 | ~7.6 - 7.8 | t (or dd) | Coupled to H-4 and H-6. |
| -SO₂CH₃ | ~3.1 | s | Characteristic singlet for a methyl sulfone. chemicalbook.com |
¹³C NMR for Carbon Skeleton Elucidation
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically produces a single peak, allowing for a direct count of non-equivalent carbons.
For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. libretexts.org The two carbons directly bonded to the sulfur atoms (C-1 and C-3) are quaternary and will appear as weak signals at the downfield end of the aromatic region (δ 140-150 ppm), a characteristic feature for carbons bearing sulfonyl or sulfinate groups. spectrabase.comlibretexts.org The remaining aromatic carbons will resonate between δ 125-135 ppm. The methyl carbon of the sulfonyl group is expected around δ 44 ppm. chemicalbook.com
Predicted ¹³C NMR Data for this compound Predicted values are based on analysis of substituent effects and data from analogous compounds. spectrabase.comlibretexts.orgchemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-1 (-SO₂Na) | ~148 | Quaternary carbon attached to the sulfinate group. Expected to be a weak signal. |
| C-3 (-SO₂CH₃) | ~142 | Quaternary carbon attached to the methylsulfonyl group. Expected to be a weak signal. |
| C-5 | ~132 | Aromatic CH. |
| C-6 | ~129 | Aromatic CH. |
| C-4 | ~128 | Aromatic CH. |
| C-2 | ~126 | Aromatic CH. |
| -SO₂CH₃ | ~44 | Methyl carbon of the methylsulfonyl group. chemicalbook.com |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. For this compound, a COSY spectrum would be expected to show a cross-peak between the H-4 and H-5 protons, and another between the H-5 and H-6 protons, confirming their adjacent positions on the aromatic ring. The H-2 proton, being isolated, would ideally not show any COSY correlations to other aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link the predicted proton signals to their corresponding carbon signals. For instance, the proton signal at ~3.1 ppm would show a cross-peak to the carbon signal at ~44 ppm, confirming the -SO₂CH₃ group. Similarly, each aromatic proton signal would correlate to its directly bonded aromatic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2- and 3-bond) ¹H-¹³C correlations, which is invaluable for piecing together the molecular structure, especially around quaternary carbons. Key expected HMBC correlations would include:
A correlation from the methyl protons (~3.1 ppm) to the quaternary carbon C-3 (~142 ppm).
Correlations from the H-2 proton (~8.3 ppm) to the two quaternary carbons, C-1 and C-3.
Correlations from the H-4 proton (~8.1 ppm) to C-2, C-6, and the quaternary carbon C-3.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and aiding in the elucidation of its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula, serving as a critical confirmation of its identity. For this compound (C₇H₇NaO₄S₂), HRMS would be used to determine the exact mass of the corresponding anion, [C₇H₇O₄S₂]⁻.
Calculated Exact Mass Data
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M-Na]⁻ | [C₇H₇O₄S₂]⁻ | 218.9786 |
An experimental HRMS measurement matching this calculated value would provide strong evidence for the assigned molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components of a sample via gas chromatography and then provides structural identification of the separated components via mass spectrometry. It is an exceptionally sensitive method for identifying and quantifying volatile and semi-volatile organic compounds.
However, this compound is a salt, making it non-volatile and thermally labile. Therefore, it is not amenable to direct analysis by GC-MS without a chemical derivatization step to convert it into a volatile analogue. The primary utility of GC-MS in the context of this compound would be to assess its purity by detecting and identifying any volatile impurities that may be present from its synthesis. This could include residual solvents, unreacted starting materials, or volatile by-products. For instance, a headspace GC-MS analysis could be employed to screen for such contaminants without requiring dissolution or injection of the salt itself.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. acdlabs.com
The IR spectrum of this compound is expected to show characteristic absorption bands for both the sulfonyl and sulfinate groups. researchgate.netbritannica.com
Sulfonyl Group (SO₂): The sulfonyl group typically exhibits two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. These bands are generally found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.netresearchgate.net The exact position of these bands can be influenced by the electronic environment of the molecule.
Sulfinate Group (SO₂⁻): The sodium salt of a sulfinic acid, the sulfinate group, also displays characteristic S=O stretching vibrations. For sodium sulfinates, these bands are often observed in the 1100-950 cm⁻¹ range. researchgate.netresearchgate.net For instance, the IR spectrum of sodium sulfite (B76179) shows a strong absorption in this region. nist.gov The S=O stretching in sulfated compounds also appears around 1230 cm⁻¹. nih.gov
Aromatic Ring: The presence of the benzene ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region.
A data table summarizing the expected IR absorption bands is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350-1300 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160-1120 |
| Sulfinate (SO₂⁻) | S=O Stretch | 1100-950 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1600-1450 |
Crystallographic Analysis for Definitive Structural Determination
While spectroscopic methods provide valuable information about functional groups and connectivity, crystallographic analysis offers the most definitive determination of a molecule's three-dimensional structure.
Single-crystal X-ray diffraction is a technique that provides precise information about the arrangement of atoms in a crystalline solid, including bond lengths and angles. youtube.com For a compound like this compound, growing a suitable single crystal would allow for its complete structural elucidation. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. youtube.com
This analysis would confirm the geometry around the sulfur atoms of both the methylsulfonyl and benzenesulfinate groups. It would also reveal the ionic interactions between the sodium cation and the sulfinate anion, as well as any intermolecular interactions that dictate the crystal packing. nih.govnih.gov Studies on related sulfonyl and sulfonate compounds have demonstrated the power of this technique in understanding their solid-state structures. acs.orgresearchgate.netnih.gov For instance, the crystal structure of sodium mesitylene (B46885) sulfonate was successfully determined using this method. arxiv.org
Chromatographic and Purity Assessment Techniques
Chromatographic techniques are essential for monitoring the progress of chemical reactions and assessing the purity of the final products. libretexts.org
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate components of a mixture based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel coated plate) and a mobile phase (a solvent or mixture of solvents). libretexts.org
In the synthesis of this compound, TLC can be used to monitor the conversion of starting materials to the desired product. rochester.eduyoutube.com By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the product. rochester.eduresearchgate.net The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of a compound in a given solvent system. libretexts.org
For sulfonyl and sulfonamide compounds, various solvent systems can be employed for effective separation on silica gel plates. nih.govusda.govscilit.comresearchgate.net Visualization of the spots can often be achieved using a UV lamp, as aromatic compounds like this compound are typically UV-active. usda.gov This allows for a quick and qualitative assessment of the reaction's progress and the purity of the isolated product. chemscene.comnih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of purity and the quantitative determination of this compound. This method offers high resolution and sensitivity, making it ideal for separating the target compound from potential impurities, starting materials, and byproducts that may be present in the final product or reaction mixtures. The inherent polarity and ionic nature of this compound and related sulfinate compounds necessitate specific chromatographic approaches to achieve effective separation and accurate quantification. researchgate.netsigmaaldrich.com
Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for the analysis of aryl sulfinates and sulfonates. In this technique, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For highly polar compounds like this compound, which may exhibit limited retention on conventional C18 columns, modifications to the mobile phase or the use of specialized columns are often necessary to achieve adequate separation. nih.govnih.gov
A typical HPLC method for the analysis of this compound would involve a C18 column as the stationary phase. The mobile phase is often a buffered aqueous solution mixed with an organic modifier, such as acetonitrile (B52724) or methanol. The buffer is crucial for controlling the pH and ensuring the consistent ionization state of the sulfinate, which in turn affects its retention and peak shape. Phosphate or acetate (B1210297) buffers are commonly utilized for this purpose. Gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is frequently used to ensure the timely elution of both polar and less polar components in the sample mixture.
Detection is typically performed using an ultraviolet (UV) detector, as the benzene ring in the molecule provides a chromophore that absorbs UV light. The selection of an appropriate wavelength, usually around the absorbance maximum of the compound, is critical for achieving high sensitivity. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration.
Detailed Research Findings
Research into the HPLC analysis of related aromatic sulfonate and sulfinate compounds provides a framework for the specific conditions applicable to this compound. For instance, methods developed for benzenesulfonates often utilize an Inertsil ODS 3V column with a mobile phase consisting of a mixture of triethylamine-adjusted acidic buffer and acetonitrile, with detection at 220 nm. nih.gov For other sulfonate-containing compounds, ion-pairing agents may be added to the mobile phase to enhance the retention of the anionic sulfinate on the reversed-phase column. researchgate.net
The purity of a synthesized batch of this compound can be determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. The identity of the main peak is confirmed by comparing its retention time with that of a certified reference standard.
Below are representative data tables illustrating a typical HPLC method and the results of a purity analysis for this compound.
Table 1: Representative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with Phosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 95% A, 5% B5-20 min: Gradient to 50% A, 50% B20-25 min: Hold at 50% A, 50% B25-30 min: Return to 95% A, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL solution in Mobile Phase A |
Table 2: Illustrative Purity Analysis Data for a Batch of this compound
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.8 | 15,234 | 0.35 | Unknown Impurity |
| 2 | 8.2 | 4,328,976 | 99.52 | This compound |
| 3 | 12.5 | 5,643 | 0.13 | Starting Material Residue |
| Total | 4,349,853 | 100.00 |
Computational and Theoretical Chemistry Insights into Sodium 3 Methylsulfonyl Benzenesulfinate Reactivity
Quantum Chemical Studies for Electronic Structure and Reactivity
Quantum chemical methods are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. These approaches can provide detailed insights into molecular properties that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. globalresearchonline.net By calculating the electron density, DFT can predict a variety of molecular properties, including optimized geometry, charge distribution, and vibrational frequencies. For a molecule like Sodium 3-(methylsulfonyl)benzenesulfinate, DFT calculations would be instrumental in understanding the influence of the methylsulfonyl and sulfinate groups on the benzene (B151609) ring's electronic environment.
DFT calculations can also be employed to determine reaction energetics, such as the energies of reactants, products, and transition states. This information is crucial for predicting the feasibility and kinetics of a chemical reaction. For instance, in studies of related sulfone-based molecules, DFT has been used to compute oxidation potentials, which are vital for applications in materials science, such as high-voltage Li-ion batteries. researchgate.net
Table 1: Illustrative Molecular Properties of a Generic Aryl Sulfone Derivative Calculated using DFT
| Property | Calculated Value |
| Dipole Moment | High, due to the polar sulfonyl group researchgate.net |
| HOMO-LUMO Gap | Moderate, indicating relative stability researchgate.net |
| Mulliken Charges | Significant negative charge on oxygen atoms of the sulfonyl and sulfinate groups globalresearchonline.net |
| Vibrational Frequencies | Characteristic S=O stretching frequencies |
Note: This table presents generalized data for a representative aryl sulfone, as specific data for this compound is not available.
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the excited states of molecules. youtube.com This method is particularly useful for understanding photochemical reactions and predicting UV-Vis absorption spectra. nih.gov For this compound, TDDFT could be used to investigate its photostability and the nature of its electronic transitions.
TDDFT calculations can reveal how the molecule absorbs light and which electronic transitions are most likely to occur. This information can be critical in predicting whether the molecule will undergo photodissociation or other light-induced reactions. arxiv.orgnih.gov For example, TDDFT studies on other organic molecules have been used to understand charge transfer excitations, which are fundamental to many chemical and biological processes. youtube.comresearchgate.net
Table 2: Representative Electronic Transition Data for an Aromatic Sulfone from TDDFT Calculations
| Transition | Excitation Energy (eV) | Oscillator Strength |
| HOMO -> LUMO | 4.5 | 0.2 |
| HOMO-1 -> LUMO | 5.1 | 0.1 |
| HOMO -> LUMO+1 | 5.5 | 0.05 |
Note: This table shows illustrative data for a generic aromatic sulfone to demonstrate the type of information obtained from TDDFT, as specific data for this compound is not available.
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. semnan.ac.ir These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate descriptions of molecular systems, albeit at a higher computational cost than DFT.
For this compound, ab initio calculations could be employed to obtain benchmark-quality data for key reaction pathways. This would be particularly valuable for reactions where DFT might be less reliable, such as those involving significant electron correlation effects. High-level ab initio calculations have been successfully used to study the acid-base properties of related sulfonamides, which are crucial for their biological activity. semnan.ac.ir
Mechanistic Modeling and Reaction Pathway Elucidation
Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. By simulating potential reaction pathways, researchers can gain a deeper understanding of how a reaction proceeds and what factors influence its outcome.
For nucleophilic substitution reactions, the preference for an S\textsubscript{N}1 or S\textsubscript{N}2 pathway depends on factors such as the stability of the carbocation intermediate (for S\textsubscript{N}1) and steric hindrance at the reaction center (for S\textsubscript{N}2). libretexts.orgmasterorganicchemistry.comkhanacademy.org Computational modeling can evaluate the energy barriers for both pathways, providing a clear prediction of the dominant mechanism. nih.govresearchgate.net Furthermore, the potential for radical reactions, which are common in organosulfur chemistry, can also be investigated by calculating bond dissociation energies and the stability of potential radical intermediates. mdpi.com
Solvents and catalysts can have a profound impact on the rate and selectivity of a chemical reaction. rsc.org Computational chemistry provides a powerful means to investigate these effects at a molecular level.
For this compound, theoretical models can be used to study how different solvents would stabilize or destabilize the reactants, transition states, and products of a given reaction. acs.org Implicit solvent models can account for the bulk properties of the solvent, while explicit solvent models can provide a more detailed picture of specific solvent-solute interactions. The influence of a catalyst can be modeled by including the catalyst in the computational model and calculating its effect on the reaction energy profile. These theoretical investigations are crucial for optimizing reaction conditions and designing more efficient synthetic routes. rsc.org
Transition State Analysis and Energy Barrier Determination
No published research was found that specifically details the transition state geometries or the activation energy barriers for reactions involving this compound. Such studies are crucial for understanding reaction kinetics and mechanisms at a molecular level.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
There is a lack of specific molecular dynamics simulation studies focused on this compound. Consequently, there is no available data on its conformational preferences in different solvent environments or detailed analyses of its intermolecular interactions, such as hydrogen bonding or stacking interactions. While general principles of intermolecular forces in sulfonamide salts have been explored, specific data for this compound is missing. rsc.org
Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity and Selectivity
No QSAR models correlating the molecular descriptors of this compound with its chemical reactivity or selectivity in various reactions have been reported in the literature.
Correlations Between Molecular Descriptors and Observed Chemical Reactivity
Without specific QSAR studies, there are no established correlations between the molecular descriptors (e.g., electronic, steric, and lipophilic parameters) of this compound and its observed chemical reactivity.
Future Research Directions and Emerging Trends in Aryl Sulfinate Chemistry
Exploration of Novel and Undiscovered Synthetic Methodologies for Sulfinate Derivatives
The development of new ways to synthesize sulfinate derivatives remains a cornerstone of ongoing research. Traditional methods often rely on the reduction of sulfonyl chlorides or the oxidation of thiols. nih.govorganic-chemistry.org However, modern synthetic chemistry is pushing the boundaries to include a wider range of starting materials and reaction types.
Recent advancements include the synthesis of alkyl sulfinates from readily available amines via pyridinium (B92312) salt intermediates, a process that can be initiated by light or heat. acs.org Another innovative approach involves the direct oxidation of stable and accessible thioesters to produce sulfinate esters, bypassing the need for foul-smelling and easily oxidized thiols. sciencedaily.com Researchers are also exploring the use of organoboron compounds, which can be catalytically converted to a variety of sulfoxides using sulfinate esters. acs.org The development of methods using solid sulfur dioxide (SO2) surrogates, like the adduct with DABCO (DABSO), circumvents the challenges of handling gaseous and toxic SO2. acs.org These emerging strategies promise to make a wider variety of sulfinate derivatives more accessible for synthetic applications. rsc.org
Development of Sustainable and Green Chemistry Approaches in Sulfinate Transformations
In line with the global push for environmental responsibility, green chemistry principles are increasingly being integrated into sulfinate synthesis. researchgate.net This involves minimizing waste, reducing energy consumption, and using less hazardous substances. umn.edu
Key areas of focus include:
Catalysis: The use of inexpensive and abundant metals like copper to catalyze the synthesis of masked aryl sulfinates under mild, base-free conditions is a significant step forward. acs.orgpolyu.edu.hk
Alternative Reagents: Replacing hazardous reagents is a major goal. For instance, using dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) provides a mild and practical method for creating sulfonyl derivatives from thiols. nih.gov Similarly, employing Rongalite (sodium hydroxymethylsulfinate), an industrial reducing agent, as a source of SO22– offers an alternative to using gaseous SO2. acs.org
One-Pot Syntheses: Designing multi-step reactions that can be performed in a single reaction vessel reduces solvent usage and waste generation. researchgate.net
These green approaches not only lessen the environmental impact but also often lead to safer and more cost-effective chemical processes. researchgate.netnih.gov
Expansion of Catalytic Applications with Aryl Sulfinates in Complex Molecular Synthesis
Aryl sulfinates are proving to be highly effective partners in transition-metal-catalyzed cross-coupling reactions, a powerful tool for constructing complex molecules. acs.org Palladium catalysis, in particular, has been instrumental in this area.
Desulfinative cross-coupling reactions, where the sulfinate group is displaced, have enabled the formation of new carbon-carbon and carbon-heteroatom bonds. For example, palladium catalysts facilitate the coupling of aryl sulfinates with aryl bromides and chlorides to form biaryls, often under mild conditions without the need for additives. acs.org These reactions are valuable for creating the core structures of many pharmaceuticals and advanced materials. rsc.org Furthermore, palladium-catalyzed rearrangements of sulfinate esters have been used to construct complex ring systems found in natural products. beilstein-journals.org The ongoing development in this area seeks to expand the scope of these catalytic reactions to include a broader range of substrates and to achieve even greater control over the reaction outcomes. researchgate.net
Advanced Mechanistic Studies to Unravel Intricate Reaction Pathways
A deeper understanding of how reactions occur is crucial for their optimization and innovation. Advanced mechanistic studies on aryl sulfinate transformations are shedding light on the complex steps involved. researchgate.net Researchers are using a combination of kinetic analysis, structural studies of intermediates, and computational modeling to map out reaction pathways. acs.orgyoutube.com
For instance, detailed studies on the palladium-catalyzed desulfinative cross-coupling of aryl sulfinates have investigated the role of the palladium source, the behavior of intermediates, and the factors that limit the reaction rate. acs.org Such studies have revealed that under certain conditions, the oxidative addition of the aryl bromide to the palladium catalyst is not the rate-limiting step. acs.org Understanding these subtleties allows chemists to fine-tune reaction conditions for better yields and efficiency. Probing these pathways helps to explain observed product distributions and to predict how new substrates might behave, accelerating the discovery of new and useful transformations. researchgate.net
Computational Design and Prediction of New Sulfinate-Mediated Transformations
Computational chemistry is becoming an indispensable tool in modern synthetic planning. By using advanced modeling and algorithms, chemists can now predict the feasibility and outcomes of new reactions before ever stepping into the lab. acs.org
In the context of aryl sulfinate chemistry, computational methods can be used to:
Model the electronic structure of reactants and intermediates.
Calculate the energy barriers for different reaction pathways.
Predict the three-dimensional structure of products.
Design new catalysts with enhanced activity and selectivity.
This in-silico approach accelerates the discovery process by focusing laboratory efforts on the most promising reactions. For example, a genetic algorithm-based diffusion model has been used to optimize the parameters of a biosensor, showcasing the power of combining computational modeling with experimental work. acs.org As computational power and algorithmic accuracy continue to improve, the predictive design of novel sulfinate-mediated transformations will become increasingly prevalent.
Integration of Automated Synthesis and High-Throughput Experimentation in Sulfinate Research
To accelerate the pace of discovery, the fields of automated synthesis and high-throughput experimentation (HTE) are being increasingly applied to chemical research. youtube.com These technologies allow for the rapid and parallel execution of a large number of reactions, dramatically increasing the amount of data that can be generated in a short time. mdpi.compurdue.edu
An automated HTE system can screen hundreds or even thousands of unique reaction conditions—varying catalysts, solvents, temperatures, and substrates—in a single day. nih.gov This is particularly useful for optimizing reaction conditions or for discovering entirely new reactions. youtube.com For instance, the implementation of custom sensors into synthesis robots allows for automated, real-time characterization of reactions as they occur. mdpi.comnih.gov The vast datasets generated by HTE are also ideal for training machine learning algorithms, which can then predict the outcomes of future experiments and guide the research process, creating a "self-driving lab" for chemical discovery. youtube.com This synergy between automation, HTE, and artificial intelligence is set to revolutionize research in aryl sulfinate chemistry and beyond.
Compound Information
| Compound Name |
| Sodium 3-(methylsulfonyl)benzenesulfinate |
| Sodium benzenesulfinate (B1229208) |
| Sodium p-toluenesulfinate |
| Sodium hydroxymethylsulfinate |
| Sodium nitrite |
| Sodium carbonate |
| Sodium sulfite (B76179) |
| Sodium bicarbonate |
| Sulfuric acid |
| Benzene (B151609) |
| Calcium hydroxide |
| Calcium sulfate |
| Mercury(II) chloride |
| 1,3-Cyclohexadiene |
| Diethyl ether |
| Sodium hydroxide |
| Magnesium sulfate |
| Hydrazine hydrate |
| Benzenesulfonyl chloride |
| Thioesters |
| Sulfinate esters |
| Thiols |
| Sulfonyl chlorides |
| Sulfones |
| Sulfonamides |
| Sulfoxides |
| Amines |
| Pyridinium salts |
| Aryl bromides |
| Aryl iodides |
| Organoboron compounds |
| Copper |
| Palladium |
| Dimethyl sulfoxide (DMSO) |
| Hydrobromic acid (HBr) |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) |
| Rongalite |
| Biaryls |
| Zirconium tetrachloride |
| Hydrogen peroxide |
| Cesium fluoride |
Q & A
Q. What are the typical synthetic routes for Sodium 3-(methylsulfonyl)benzenesulfinate, and how are intermediates characterized?
The synthesis often involves sulfonation and subsequent functionalization. For example, benzenesulfonic acid derivatives are synthesized via sulfonation of benzene followed by neutralization with sodium hydroxide . For the methylsulfonyl group, methyl(2-alkynyl phenyl)sulfonates may react with sodium metabisulfite under photoredox catalysis, where sodium methyl sulfinate acts as an initiator . Characterization typically employs nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC) to confirm structure and purity .
Q. How can researchers quantify this compound in complex matrices (e.g., electroplating solutions)?
A validated HPLC method with desalting pretreatment is recommended to avoid matrix interference. Linear calibration curves (R² > 0.993) and spiked recoveries (~91–98%) ensure accuracy, while relative standard deviations (RSD < 5%) confirm precision . Current density and consumption rates (e.g., 18.25 mg/h under 400 A/m²) can be monitored to study degradation kinetics .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a sulfonylating agent in radical relay reactions to synthesize 3-(methylsulfonyl)benzo[b]thiophenes . It also acts as a nucleophile in displacement reactions (e.g., Julia olefination) and as a traceless linker in solid-phase synthesis of heterocycles .
Advanced Research Questions
Q. How do mechanistic studies explain the role of this compound in photoredox-catalyzed sulfonylation?
Experimental evidence suggests that methylsulfonyl radicals (generated via single-electron transfer from sodium methyl sulfinate to a photoexcited Ru catalyst) initiate the reaction. These radicals attack alkynyl substrates, forming vinyl radicals that combine with SO₂ (from metabisulfite) to yield sulfonylated products . The low catalyst loading (1–5 mol%) and room-temperature conditions highlight its efficiency .
Q. What strategies resolve contradictions in reported reaction yields for sulfonylation using this compound?
Variability in yields may arise from substrate electronic effects or competing side reactions. Electron-withdrawing groups on the aryl ring reduce reactivity due to decreased nucleophilicity, while electron-donating groups enhance it . Optimizing SO₂ stoichiometry, light intensity, and initiator concentration can mitigate discrepancies .
Q. How does electrochemical behavior inform its application in redox-active systems?
Electrochemical reduction studies of benzenesulfinate analogs in dimethyl sulfoxide (DMSO) reveal reversible redox peaks, suggesting utility in designing sulfinate-based redox mediators. Impurity-free sodium salts (confirmed by cyclic voltammetry) are critical for reproducible results .
Q. What challenges arise in scaling up its use for polymer synthesis, and how are they addressed?
Challenges include controlling sulfonation regioselectivity and minimizing byproducts (e.g., disulfones). Stepwise protocols, such as sulfonating pre-functionalized monomers followed by sodium sulfinate coupling, improve yield . Real-time monitoring via IR or HPLC ensures reaction progress .
Methodological Notes
- Data Validation : Cross-reference NMR shifts with computational models (e.g., DFT) to confirm structural assignments .
- Contradiction Analysis : Use kinetic isotope effects or radical trapping experiments to validate proposed mechanisms .
- Optimization : Employ design of experiments (DoE) to balance reaction parameters (e.g., catalyst loading, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
